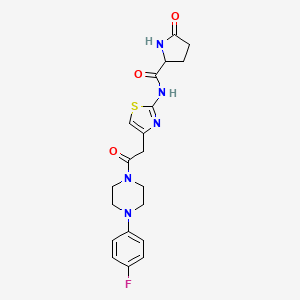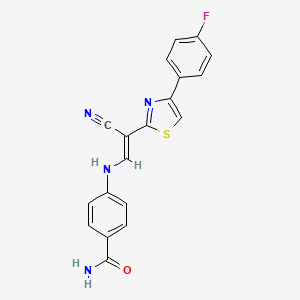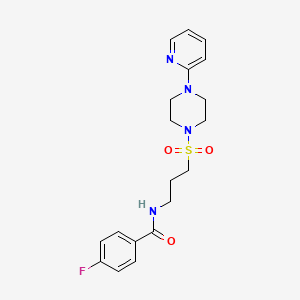
1-Bromo-2-methoxy-4-propoxybenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated methoxybenzenes can involve multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, as demonstrated in the synthesis of Methyl 4-Bromo-2-methoxybenzoate . Another example includes the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene through methylation and a Friedel-Crafts reaction . These methods could potentially be adapted for the synthesis of 1-Bromo-2-methoxy-4-propoxybenzene by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated methoxybenzenes can vary significantly. For instance, the structure of 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile shows a nearly coplanar fused-ring system with the bromobenzene ring almost perpendicular to it . The solid-state structure of 1,2-dimethoxybenzene reveals trans and twisted methoxy groups . These findings suggest that the molecular structure of 1-Bromo-2-methoxy-4-propoxybenzene would likely exhibit similar complexity, with the potential for various conformations depending on the substituents' positions and interactions.
Chemical Reactions Analysis
The chemical reactions involving brominated methoxybenzenes can include isomerization, as seen with 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, which partially isomerizes in solution . Additionally, intermolecular interactions such as O→Br charge-transfer interactions have been observed in 1-(Dibromomethyl)-4-methoxy-2-methylbenzene . These types of reactions and interactions could be relevant to 1-Bromo-2-methoxy-4-propoxybenzene, influencing its reactivity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated methoxybenzenes are influenced by their molecular structures. For example, the crystal structure and NMR data provide insights into the solid-state and solution behavior of these compounds . The presence of bromine atoms can significantly affect the compound's density, boiling point, and reactivity. The methoxy and propoxy groups in 1-Bromo-2-methoxy-4-propoxybenzene would contribute to its solubility in organic solvents and potential for hydrogen bonding.
Applications De Recherche Scientifique
Synthesis of Acetovanillone and Isoacetovanillone
1-Bromo-2-methoxy-4-propoxybenzene is used in the synthesis of compounds like acetovanillone and isoacetovanillone. For example, a study demonstrated the preparation of 1-methoxy-2-propoxybenzene, which was further used in Friedel-Crafts acetylation to obtain a mixture of acetovanillone derivatives (Huang Wei-bin et al., 2013).
Radical Cyclization to Tetrahydrofuran Derivatives
This compound also plays a role in the radical cyclization process. A study showed that the controlled-potential reduction of a derivative of 1-bromo-2-methoxy-4-propoxybenzene led to the formation of tetrahydrofuran derivatives in high yields (A. Esteves, E. Ferreira, M. J. Medeiros, 2007).
Arylation in Fragrance Synthesis
It has been used in the arylation of β-methallyl alcohol, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3. This process is significant in the synthesis of floral fragrances (A. Scrivanti et al., 2008).
Preparation and Properties of Sterically Protected Compounds
Research has been conducted on using derivatives of 1-bromo-2-methoxy-4-propoxybenzene for the preparation of sterically protected diphosphene and fluorenylidenephosphine, indicating its use in the development of low-coordinate phosphorus compounds (Kozo Toyota et al., 2003).
Synthesis of Chiral Liquid Crystals
In the field of liquid crystal research, derivatives of 1-bromo-2-methoxy-4-propoxybenzene have been used to synthesize enantiopure trioxadecalin derived liquid crystals, highlighting its importance in materials science (B. Bertini et al., 2003).
Synthesis of Bioisosteric Colchicine Analogues
The compound has been utilized in the synthesis of bioisosteric colchicine analogues, a significant area in medicinal chemistry (D. Shishov et al., 2014).
Monomer Synthesis in Liquid Crystal Research
It's also important in synthesizing monomers for nematic liquid crystalline behavior, as demonstrated in a study focusing on monomers containing para-methoxyazobenzene as the mesogenic group (Guojie Wang et al., 2000).
Propriétés
IUPAC Name |
1-bromo-2-methoxy-4-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVGJPKDBDIQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methoxy-4-propoxybenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)
![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)
![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)

![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)


![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)